6-Methyl-1H-purin-2-amine
Description
Contextualization within Purine (B94841) Chemistry and Biology
Purines are fundamental heterocyclic aromatic organic compounds, each composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. microbenotes.com This core structure is the foundation for adenine (B156593) and guanine (B1146940), two of the five primary nucleobases that constitute DNA and RNA. pressbooks.pubbiologywise.com Beyond their role as informational building blocks in nucleic acids, purines are integral to a vast array of biochemical processes. pressbooks.pub They are key components of energy currency molecules like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), participate in cellular signaling as cyclic adenosine monophosphate (cAMP), and function as essential parts of coenzymes such as NADH and coenzyme A. biologywise.com
6-Methyl-1H-purin-2-amine is a synthetic purine derivative, placing it within the broad class of modified purines. Numerous biologically active substances have been derived from modified purine structures, both from natural sources and synthetic pathways. microbenotes.com The structure of this compound can be contextualized relative to the natural purines. It shares the 2-amino group characteristic of guanine, but the typical 6-oxo group of guanine is replaced by a methyl group. This modification significantly alters the molecule's electronic properties and potential for hydrogen bonding compared to its natural counterparts, making it a subject of interest for probing the active sites of purine-binding enzymes and receptors.
Significance of Purine Methylation in Biochemical Systems
Methylation, the addition of a methyl group to a substrate, is one of the most common and vital forms of purine modification in biological systems. microbenotes.com This enzymatic process has profound effects on the function and recognition of purine-containing molecules.
Detailed Research Findings on Purine Methylation:
Epigenetic Regulation: In many organisms, particularly bacteria, the methylation of purine bases within DNA is a critical epigenetic mechanism. microbenotes.com For instance, the formation of N6-methyladenine (a different isomer of methylated adenine) in bacterial DNA is known to regulate gene expression, control DNA replication, and distinguish host DNA from foreign DNA. ontosight.aimicrobenotes.com
RNA Function and Stability: Methylated purines are also found in various types of RNA, such as transfer RNA (tRNA). ontosight.ai These modifications can influence the structural stability of the RNA molecule and its ability to be recognized and processed by other cellular components, thereby regulating protein translation. ontosight.aimicrobenotes.com
Metabolic Pathways: The metabolism of methylated purines has been investigated in microorganisms like Escherichia coli. Studies have shown that compounds such as 6-methylaminopurine can be metabolized, often via pathways involving nucleoside phosphorylases or pyrophosphorylases. nih.gov However, the utilization of these modified bases can be rate-limiting and may lead to the derepression of the de novo purine biosynthesis pathway. nih.gov
Cellular Signaling: Certain methylated purines can function as signaling molecules, capable of influencing cellular processes that include cell growth and differentiation. ontosight.ai
Natural Products: In the plant kingdom, purine alkaloids such as caffeine (B1668208) and theobromine (B1682246) are well-known methylated derivatives of xanthine (B1682287), a purine degradation product. royalsocietypublishing.org These compounds are classified as secondary metabolites and often play roles in the plant's defense against herbivores and pathogens. royalsocietypublishing.org
The study of specific methylated purines like this compound helps elucidate the structural requirements for enzymes involved in these methylation and demethylation processes.
Current Research Landscape and Future Directions for this compound
The current research landscape for purine analogues is heavily focused on medicinal chemistry and drug discovery, leveraging the purine scaffold as a "privileged structure" due to its prevalence in essential biomolecules. researchgate.net While direct research on this compound is specific, the broader context of substituted purines provides a clear indication of its potential research applications.
Current Research Landscape:
Antiviral and Anticancer Agents: A significant area of research involves the synthesis and biological evaluation of purine derivatives as potential therapeutic agents. rsc.org For example, extensive studies on 2,6-diaminopurine (B158960) derivatives have revealed broad-spectrum antiviral activity against flaviviruses, influenza virus, and SARS-CoV-2. nih.gov Similarly, other purine-based compounds have been investigated for their cytotoxic effects on cancer cell lines. nih.govnih.gov Research in this area often involves creating libraries of related compounds to establish structure-activity relationships (SAR). nih.gov
Enzyme Inhibition: Modified purines are frequently designed as inhibitors of specific enzymes. For instance, a study involving an extract from Artemisia absinthium identified a related compound, 1H-Purin-2-amine, 6-methoxy-N-methyl-, and used in silico modeling to predict its inhibitory interactions with bacterial enzymes like E. coli Gyrase B. researchgate.net This highlights the potential for compounds like this compound to be investigated as targeted enzyme inhibitors.
Future Directions:
Probing Biological Systems: this compound can be used as a chemical probe to investigate the active sites of purine-metabolizing enzymes and purinergic receptors. By comparing its binding and activity to natural purines, researchers can gain insights into the specific interactions that govern molecular recognition.
Synthesis of Novel Derivatives: A logical future step is the use of this compound as a precursor for synthesizing new, more complex derivatives. rsc.org Modifications at other positions on the purine ring or on the exocyclic amino group could lead to compounds with enhanced biological activity or selectivity for specific biological targets. nih.gov
Exploration of Therapeutic Potential: Building on the general success of purine analogues in drug discovery, future research will likely involve screening this compound and its derivatives for a range of pharmacological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWNHLDHNSVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168488 | |
| Record name | 6-Methyl-1H-purin-2-amine | |
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Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1681-10-3 | |
| Record name | 6-Methyl-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1681-10-3 | |
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| Record name | 6-Methyl-1H-purin-2-amine | |
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| Record name | 2-Amino-6-methylpurine | |
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| Record name | 6-Methyl-1H-purin-2-amine | |
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| Record name | 6-methyl-1H-purin-2-amine | |
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Synthetic Methodologies and Chemical Transformations
Synthetic Pathways for 6-Methyl-1H-purin-2-amine
The construction of the purine (B94841) ring system is a foundational aspect of synthesizing this compound. Both established and innovative methods are employed to build this heterocyclic core.
The traditional and most widely adopted method for constructing the purine nucleus is the Traube purine synthesis. This approach typically involves the condensation and cyclization of a substituted pyrimidine (B1678525) derivative. The general strategy begins with a 5,6-diaminopyrimidine which undergoes reaction with a one-carbon synthon like formic acid, a trialkyl orthoformate, or cyanogen (B1215507) bromide to form the imidazole (B134444) ring fused to the pyrimidine core.
For the specific synthesis of a 2-amino purine, a common starting material is a 2,5,6-triaminopyrimidine derivative. The synthesis can also proceed from an imidazole precursor. For instance, 5-aminoimidazole-4-carboxamide (B1664886) derivatives can be cyclized with reagents like cyanates or cyanamide (B42294) to form the pyrimidine portion of the purine ring. rsc.orgrsc.org One established route involves the treatment of 5-amino-4-cyanoformimidoyl imidazoles with cyanamide in acetic acid, which proceeds through an N-cyanoimidoyl cyanide intermediate that subsequently undergoes intramolecular cyclization to yield the 2-aminopurine (B61359) structure. rsc.orgresearchgate.net
Another classical approach involves the chemical modification of more readily available purines. For example, 2-amino-6-chloropurine (B14584) serves as a versatile intermediate. google.comredalyc.org This precursor can be synthesized from 2-amino-6-mercaptopurine by treatment with chlorine gas in an alcoholic solvent at controlled temperatures. google.com The resulting 2-amino-6-chloropurine can then be subjected to nucleophilic substitution or cross-coupling reactions to introduce the methyl group at the C6 position.
Recent advancements have focused on improving the efficiency, selectivity, and environmental footprint of purine synthesis. One-pot multicomponent reactions, often accelerated by microwave irradiation, have emerged as a powerful strategy. rsc.orgresearchgate.net These methods allow for the rapid assembly of complex purine derivatives from simple starting materials in a single synthetic operation, often with high yields. For example, 8,9-disubstituted-1H-purin-6-one derivatives have been synthesized via a one-pot multicomponent reaction using microwave irradiation, starting from enaminonitrile-imidazole derivatives. rsc.orgresearchgate.net
Another innovative strategy involves the regioselective functionalization of the purine core using organometallic reagents. While direct methylation can be challenging, metalation of the purine ring followed by quenching with an electrophile offers a controlled approach. For instance, the use of hindered TMP (2,2,6,6-tetramethylpiperidide) amide bases of zinc and magnesium allows for efficient metalation at the C6 and C8 positions of the purine scaffold, which can then be trapped with various electrophiles. researchgate.net
Furthermore, novel synthetic routes starting from imidazole derivatives have been developed. One such method involves the construction of the imidazole ring first, followed by the formation of the pyrimidine ring. For example, the reaction of ethyl 2-amino-2-cyanoacetate with triethyl orthoacetate and a primary amine leads to a substituted 5-aminoimidazole-4-carboxylate intermediate. acs.orgresearchgate.net This intermediate can then be cyclized to form the purin-6(9H)-one scaffold. acs.orgresearchgate.net
Computational studies have also provided insights into novel reaction pathways. For example, theoretical investigations into the functionalization of purine in water/ammonia ices via radical substitution reactions have elucidated potential mechanisms for introducing amino and other functional groups onto the purine ring, which could inspire new synthetic strategies. uhmreactiondynamics.org
Derivatization Strategies for Structure-Activity Relationship Studies
To explore the biological activities of this compound, extensive derivatization is often required. This involves modifying the purine core at various positions to generate a library of analogs for SAR studies.
The purine ring of this compound offers several positions for chemical modification to generate analogs.
N9 and N7 Positions: Alkylation of the imidazole nitrogen atoms is a common strategy. Direct alkylation of 6-substituted purines can lead to a mixture of N7 and N9 regioisomers. rsc.org However, regioselective methods have been developed. For instance, a direct N7 regioselective tert-alkylation of 6-substituted purines has been achieved using N-trimethylsilylated purines and a tert-alkyl halide with SnCl₄ as a catalyst. acs.org
C6 Position: The methyl group at the C6 position can be replaced with various other functionalities. Starting from a 6-chloropurine (B14466) intermediate, a wide range of substituents can be introduced via nucleophilic aromatic substitution (SₙAr) reactions. These include alkoxy, aryloxy, thioalkyl, and amino groups. rsc.orgevitachem.com For example, reacting 2-amino-6-chloropurine with different amines, alcohols, or thiols allows for the synthesis of a diverse library of 2-amino-6-substituted purine analogs. redalyc.org
C8 Position: The C8 position can be functionalized through metalation-electrophile trapping sequences. Using bases like TMPMgCl·LiCl, the C8 position can be selectively deprotonated and then reacted with electrophiles such as iodine or allyl bromide. researchgate.net
N2 Position: The exocyclic amino group at the C2 position can be acylated or alkylated to introduce further diversity into the molecular structure.
The following table summarizes common functionalization strategies for the purine ring.
Table 1: Functionalization Strategies for the Purine Ring| Position | Reaction Type | Reagents/Conditions | Resulting Functionality | Citations |
|---|---|---|---|---|
| N7/N9 | Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkyl, N-aryl | rsc.org |
| N7 | Regioselective Alkylation | tert-Alkyl halide, SnCl₄ | N-tert-alkyl | acs.org |
| C6 | Nucleophilic Substitution | Amines, Alcohols, Thiols (starting from 6-chloropurine) | Amino, Alkoxy, Thioether | rsc.orgredalyc.orgevitachem.com |
| C6 | Suzuki/Stille Coupling | Boronic acids/stannanes, Pd catalyst (from 6-chloropurine) | Aryl, Heteroaryl | d-nb.info |
| C8 | Metalation/Electrophilic Trap | TMP-amide bases, then I₂ or other electrophiles | Halogen, Alkyl, Aryl | researchgate.net |
Building on the functionalization strategies, numerous analogs of this compound have been synthesized for SAR studies. These analogs feature a wide range of substituents and sometimes even modifications to the core purine structure.
For example, a series of 3'-fluorinated purine nucleoside analogs, including a 6-methylpurine (B14201) riboside derivative, were synthesized to evaluate their antitumor activity. d-nb.info The synthesis involved coupling a 3'-fluorinated ribofuranose intermediate with various 6-substituted purines. d-nb.info Another study focused on the synthesis of novel 1H-purin-6(9H)-one derivatives where different substituents were introduced at the N1, C2, and N9 positions to investigate their antitumor properties. acs.orgresearchgate.net
The synthesis of O⁶-alkylguanine derivatives, which are structurally similar to 6-alkoxypurin-2-amines, provides further examples. For instance, O⁶-benzylguanine, a potent inactivator of the DNA repair protein MGMT, is synthesized from 6-thio-2'-deoxyguanosine. nih.gov This involves methylation of the thio group, oxidation to a sulfone, and subsequent displacement with benzyl (B1604629) alcohol. nih.gov
The table below presents examples of synthesized analogs with varied substituents.
Table 2: Examples of Synthesized Purine Analogs| Base Intermediate | Key Reagent/Reaction | Analog Synthesized | Purpose/Study | Citations |
|---|---|---|---|---|
| 2-Amino-6-chloropurine | 3-Fluorobenzyl alcohol, K₂CO₃ | 6-[(3-Fluorophenyl)methoxy]-1H-purin-2-amine | Medicinal chemistry research | evitachem.com |
| 6-Thio-2'-deoxyguanosine | Iodomethane, MMPP, Benzyl alcohol | O⁶-Benzylguanine-containing oligonucleotides | Substrates for DNA repair protein studies | nih.gov |
| 2-Amino-6-chloropurine-3'-deoxy-3'-fluororiboside | Hydrogenation (Pd/C), Deprotection | 2-Aminopurine-3'-deoxy-3'-fluororiboside | Antitumor activity evaluation | d-nb.info |
| 6-Chloro-2-iodopurine | Dicyclopropylmethylamine, then Sonogashira coupling | 2-Alkynyl-N⁶-dicyclopropylmethyl-adenines | Adenosine (B11128) receptor antagonist development | nih.gov |
| 6-Chloropurine | tert-Butyl bromide, SnCl₄, then various nucleophiles | 7-(tert-Butyl)-6-substituted-purines | Exploration of N7-substituted purine chemistry | acs.org |
Mechanistic Investigations of Synthetic Reactions
Understanding the mechanisms of the synthetic reactions is crucial for optimizing conditions and predicting outcomes. Several studies have proposed mechanisms for the formation and functionalization of the purine ring.
The construction of the imidazole ring in the synthesis of purinones has been proposed to occur in two main steps. acs.orgresearchgate.net First, a nucleophilic substitution of an amine with a trialkyl orthoester forms an imine intermediate. acs.orgresearchgate.net Subsequently, a second amine undergoes a nucleophilic addition to the cyano group of the starting material, forming a second imine, followed by an intramolecular attack to form the five-membered imidazole ring, which then rearranges to the final product. acs.orgresearchgate.net
For the formation of 2-amino-6-cyanopurines from 5-amino-4-cyanoformimidoyl imidazoles and cyanamide, the proposed mechanism involves the initial attack of cyanamide on the imino group of the imidazole, leading to the loss of ammonia. rsc.orgresearchgate.net This is followed by intramolecular cyclization where the C5 amino group of the imidazole attacks the nitrile group, leading to the formation of the purine ring system after proton transfer. rsc.orgresearchgate.net
Theoretical studies have also shed light on reaction mechanisms. Quantum chemical calculations on the functionalization of purine by NH₂ and OH radicals suggest that the process occurs via radical substitution reactions. uhmreactiondynamics.org For the amination of purine, the mechanism involves the addition of the NH₂ radical to a carbon atom of the purine ring, forming a radical intermediate, followed by the elimination of a hydrogen atom to yield the aminopurine product. uhmreactiondynamics.org These calculations help in understanding the energetics and barriers of different reaction pathways, guiding the selection of synthetic routes. uhmreactiondynamics.org
Molecular Interactions and Biological Target Identification
Binding Affinities and Ligand-Target Recognition
Interactions with DNA and RNA Architectures
The structural characteristics of 6-Methyl-1H-purin-2-amine, specifically its purine (B94841) core, inherently suggest the potential for interactions with the fundamental components of genetic material, DNA and RNA. solubilityofthings.comsmolecule.com Purine structures are integral to the formation of nucleosides and, by extension, nucleic acids, playing critical roles in various biological processes. smolecule.comoatext.com The ability of purine analogs to intercalate into or bind with DNA and RNA structures is a key area of investigation in the development of therapeutic agents. solubilityofthings.comnih.gov
While direct, quantitative binding affinity data for this compound with specific DNA or RNA sequences is not extensively detailed in the available literature, the behavior of similar purine derivatives provides a framework for understanding its potential interactions. For instance, the modification of purine rings, such as the introduction of a methyl group, can influence binding to biological targets. smolecule.com The 2-amino group on the purine ring is known to play a significant role in the polymerization of dNTPs by DNA polymerase α, suggesting its importance in molecular recognition within the active sites of enzymes that process nucleic acids. nih.gov Furthermore, studies on hachimoji DNA and RNA, which include modified purine and pyrimidine (B1678525) bases, underscore the capacity of altered purine structures to form stable duplexes, indicating that derivatives like this compound could participate in nucleic acid interactions. nih.gov
Enzymatic Binding and Modulation
This compound has been investigated for its ability to bind to and modulate the activity of several key enzymes. These interactions are critical for understanding its potential as a therapeutic agent.
Interactions with Bacterial Gyrase B
In silico molecular docking studies have identified this compound as a potential inhibitor of E. coli Gyrase B. mdpi.comnih.gov This enzyme is a subunit of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. researchgate.netacs.org The compound, referred to as 1H-Purin-2-amine, 6-methoxy-N-methyl- in one study, demonstrated a high binding affinity for the active site of Gyrase B, with a notable glide score of -6.929 kcal/mol. mdpi.comnih.gov This strong interaction is facilitated by the formation of two hydrogen bonds with key amino acid residues, ASP 73 and GLY 77. mdpi.comnih.gov These interactions are believed to be crucial for inhibiting the ATPase activity of Gyrase B, which in turn prevents DNA supercoiling and bacterial replication. mdpi.comnih.gov The potential of purine derivatives to act as ATP-competitive inhibitors of bacterial type II topoisomerases is an active area of research. researchgate.net
| Compound | Glide Score (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|
| 1H-Purin-2-amine, 6-methoxy-N-methyl- | -6.929 | ASP 73, GLY 77 | mdpi.comnih.gov |
| Azuleno[4,5-b]furan-2(3H)-one, decahydro-3,6,9-tris(methylene)- | -6.233 | Not Specified | mdpi.com |
| 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furan-3-one | -6.057 | Not Specified | mdpi.com |
Binding to Topoisomerase IIα
Human topoisomerase IIα is a vital enzyme for managing DNA topology and is a validated target for anticancer drugs. nih.govnih.gov While direct experimental data on the binding of this compound to topoisomerase IIα is limited, related purine derivatives have been studied as inhibitors. For example, certain 4,6-substituted-1,3,5-triazin-2(1H)-ones, inspired by the binding of preclinical substituted 9H-purine derivatives, have shown inhibitory activity against this enzyme. researchgate.net These compounds target the ATP binding site of the enzyme. researchgate.net In silico studies have also identified other compounds from plant extracts that show strong binding affinity to topoisomerase IIα. mdpi.comnih.gov For instance, 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- exhibited a glide score of -11.030 kcal/mol and formed multiple hydrogen bonds and a salt bridge within the active site. mdpi.comnih.gov This highlights the potential for small molecules with purine-like scaffolds to interact with and inhibit this key enzyme.
Engagement with NADPH Oxidase
NADPH oxidase is an enzyme complex responsible for the production of reactive oxygen species (ROS) and is implicated in various physiological and pathological processes, including inflammation and host defense. jci.orgwiley.com In silico screening of natural compounds has identified potential inhibitors of NADPH oxidase. mdpi.com While this compound itself was not the primary focus of these specific inhibitory studies, other compounds from the same extract, such as 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furan-3-one, showed potent inhibitory potential with a glide score of -7.118 kcal/mol. mdpi.com This compound formed five hydrogen bonds with key residues in the active site of NADPH oxidase. mdpi.com The engagement of small molecules with this enzyme is an area of interest for developing therapies for oxidative stress-related disorders. mdpi.com
Modulation of Adenosine (B11128) Deaminase Activity
| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition | Reference |
|---|---|---|---|
| Allopurinol | 285 µM | Competitive | researchgate.net |
| Acyclovir (B1169) | 231 µM | Competitive | researchgate.net |
| Theophylline | Not a simple Ki value | Non-competitive | researchgate.net |
| EHNA | 1.6 nM | Not Specified | researchgate.net |
| Theobromine (B1682246) | 311 µM | Not Specified | researchgate.net |
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
Glycogen Synthase Kinase-3 (GSK-3), a widely expressed serine/threonine protein kinase, serves as a critical regulatory node in a multitude of cellular signaling pathways. nih.gov Its isoforms, GSK-3α and GSK-3β, have been implicated in the pathophysiology of diverse diseases, including type II diabetes, various cancers, and neurodegenerative conditions such as Alzheimer's disease, establishing them as significant therapeutic targets. nih.govmdpi.comnih.gov The purine ring system, which forms the core of this compound, is a well-recognized and validated scaffold for the design and development of potent GSK-3 inhibitors. mdpi.comgoogle.com
While specific inhibitory activity of this compound against GSK-3β is not extensively detailed in the surveyed scientific literature, the broader class of purine derivatives has been the subject of intensive investigation. nih.govsun.ac.za For example, various purine analogs, such as pyrazolo[3,4-b]pyridines, have been shown to potently inhibit GSK-3β, with certain compounds achieving IC50 values in the nanomolar range. sun.ac.zaacs.org The development of such inhibitors typically involves strategic chemical modifications at multiple positions of the purine core to optimize interactions within the ATP-binding site of the kinase. nih.govsun.ac.za The fundamental pharmacophore for ATP-competitive GSK-3β inhibitors generally comprises features for hydrogen bonding and hydrophobic interactions. acs.orgresearchgate.netwiley.com The this compound structure possesses these requisite features, including hydrogen bond donors and acceptors in its purine nitrogens and the 2-amino group. researchgate.netwiley.com
Research into related heterocyclic compounds further supports the potential of this structural class. Studies on 3-anilino-4-phenylmaleimides as GSK-3 inhibitors have underscored the importance of specific hydrogen bond patterns and hydrophobic contacts for high-affinity binding. nih.gov In a similar vein, computational screening efforts have successfully identified novel scaffolds for GSK-3β inhibition, leading to the discovery of inhibitors with low micromolar activity based on structures like 6-amino-7H-benzo[e]perimidin-7-one. nih.govmdpi.com These collective findings indicate that amine-substituted heterocyclic compounds, the category to which this compound belongs, represent a promising foundation for the creation of novel GSK-3β inhibitors.
Targeting Heat Shock Protein 90 (Hsp90)
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for maintaining the conformational stability and functional activity of a large number of "client" proteins. aacrjournals.orgdrugbank.com Many of these client proteins are oncoproteins that are critical for the proliferation and survival of cancer cells. aacrjournals.orgdrugbank.com The inhibition of Hsp90's intrinsic ATPase activity disrupts the chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of its client proteins. nih.govdrugbank.com This mechanism makes Hsp90 a prime target for cancer therapy, and the purine scaffold has emerged as a particularly successful chemotype for Hsp90 inhibitors, with several derivatives progressing into clinical trials. nih.govresearchgate.net
Derivatives built upon the 2-amino-purine framework have demonstrated considerable potential as Hsp90 inhibitors. aacrjournals.orgnih.gov Medicinal chemistry efforts have largely concentrated on modifying the purine core at the C6, N7, and N9 positions to improve potency and drug-like properties. aacrjournals.orgnih.gov A key study detailed the synthesis of a library of N-substituted purines using 6-chloro-purin-2-amine, a close structural analog of this compound, as the starting material. aacrjournals.orgfrontiersin.org This work explored the attachment of various five- and six-membered rings to the purine nitrogen, yielding several compounds with potent Hsp90α inhibitory activity. aacrjournals.org
Notably, compound 14 from this study, identified as 6-chloro-9-(4-methylbenzyl)-9H-purin-2-amine, displayed significant Hsp90α inhibition with an IC50 value of 1.00 µM. aacrjournals.org This compound was also shown to effectively promote the degradation of key Hsp90 client proteins, including EGFR, Akt, and Cdk4, in MCF7 breast cancer cells. frontiersin.org The inhibitory activities of selected 2-amino-6-chloropurine (B14584) derivatives from this research are presented below, illustrating the influence of N9-substitutions on Hsp90α inhibition.
| Compound | Structure | Hsp90α IC50 (µM) |
| 6b | 9-((3-(tert-Butyl)isoxazol-5-yl)methyl)-6-chloro-9H-purin-2-amine | 1.76 aacrjournals.org |
| 6c | 6-Chloro-9-((3-isopropylisoxazol-5-yl)methyl)-9H-purin-2-amine | 0.203 aacrjournals.org |
| 14 | 6-Chloro-9-(4-methylbenzyl)-9H-purin-2-amine | 1.00 aacrjournals.org |
These results firmly establish the 2-amino purine skeleton as a highly effective starting point for the development of potent Hsp90 inhibitors, with modifications at the C6 and N9 positions being crucial determinants of biological activity. aacrjournals.orgnih.gov
Interactions with Equilibrative Nucleoside Transporters (ENTs)
Equilibrative Nucleoside Transporters (ENTs) are a family of transmembrane proteins that mediate the facilitated diffusion of hydrophilic nucleosides and nucleobases across cellular membranes. frontiersin.orgnih.gov These transporters are fundamentally important for the salvage of nucleosides for nucleotide synthesis and for the cellular uptake of a wide array of nucleoside-derived drugs used in chemotherapy and virotherapy. frontiersin.orgnih.gov The human ENT family consists of four members (ENT1-4), of which ENT1 and ENT2 are the most extensively studied and are known to transport both purine and pyrimidine nucleosides. frontiersin.orgnih.gov
The interaction of purine derivatives with ENTs is a subject of significant research, although the majority of studies have centered on purine nucleosides (a purine base covalently linked to a ribose sugar). researchgate.netdrugbank.com S(6)-(4-nitrobenzyl)mercaptopurine riboside (NBMPR) is a prototypical high-affinity inhibitor of hENT1, and has been used as a tool to probe the transporter's structure and function. researchgate.net Structure-activity relationship studies on NBMPR analogs have revealed that modifications to the purine ring, particularly at the C2 and C6 positions, have a substantial impact on the binding affinity for hENT1. researchgate.net It has been generally observed that increasing the steric bulk at the C2 position of the purine ring diminishes binding affinity. researchgate.net
While most research is focused on nucleoside transport, some transporters, notably hENT2, are also capable of transporting nucleobases. nih.govplos.org For example, 6-mercaptopurine, a structural analog of this compound, is a known substrate for ENTs, though it typically exhibits a lower affinity compared to its corresponding nucleoside. nih.govplos.org Specific data regarding the direct interaction of this compound with ENTs is limited. Nevertheless, based on the known substrate profile of ENTs, it is conceivable that this compound may act as a low-affinity substrate or weak inhibitor of these transport proteins. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Analysis
Elucidation of Critical Pharmacophoric Features
A pharmacophore model outlines the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target. For purine-based compounds such as this compound, these features are defined by the molecular architecture of the target's binding site.
For Kinase Inhibition (e.g., GSK-3β): The ATP-binding site of protein kinases features a conserved "hinge" region that forms key hydrogen bonds with inhibitors. For purine analogs, the critical pharmacophoric elements typically include:
Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the purine ring and the exocyclic 2-amino group of this compound serve as crucial hydrogen bond donors and acceptors. These groups can form directional interactions with the backbone of amino acid residues in the kinase hinge region, such as Val135 in GSK-3β, which is a primary determinant of binding. researchgate.netwiley.com
Aromatic Ring System: The planar, bicyclic purine system acts as a hydrophobic scaffold that can engage in favorable π-π stacking interactions with aromatic residues (e.g., phenylalanine) within the active site. researchgate.net
For Hsp90 Inhibition: Inhibitors of Hsp90 also target an ATP-binding pocket. The pharmacophoric requirements for purine-based Hsp90 inhibitors share similarities with those for kinases but are distinguished by the need to engage adjacent hydrophobic regions for high potency.
Purine Core: The 2-amino-purine scaffold is a cornerstone of binding. The N1 atom and the 2-amino group characteristically form a pair of hydrogen bonds with a conserved aspartate residue (Asp93 in human Hsp90α). scispace.com
Correlation of Structural Modifications with Biological Activity
Structure-Activity Relationship (SAR) analysis provides a systematic understanding of how specific structural alterations to a compound influence its biological activity. For the 2-amino-purine scaffold, SAR studies have yielded significant insights, especially in the context of Hsp90 inhibition.
Modifications at the C6- and N9-positions of the Purine Ring (Hsp90 Inhibition): Research utilizing the 2-amino-6-chloro-purine scaffold clearly illustrates the critical role of substituents at both the C6 and N9 positions. aacrjournals.orgfrontiersin.org
N9-Substitution: The attachment of various chemical moieties to the N9 nitrogen is a widely used strategy to enhance potency. In a key study, substituting the N9-hydrogen with different isoxazole- or benzyl-containing groups resulted in highly potent Hsp90 inhibitors. The inhibitory concentration (IC50) was highly dependent on the nature of this substituent, as demonstrated by compounds 6b , 6c , and 14 (refer to the table in section 3.1.2.6). aacrjournals.org For example, the incorporation of an N9-((3-isopropylisoxazol-5-yl)methyl) group yielded a particularly potent inhibitor (compound 6c , IC50 = 0.203 µM). aacrjournals.org
C6-Substitution: The group at the C6 position also plays a pivotal role. While the aforementioned studies employed a chloro group at C6 for synthetic accessibility, other work on adenine-based Hsp90 inhibitors has shown that introducing bulky groups, such as arylthio moieties, at this position can significantly improve potency. The small methyl group of this compound possesses a distinct steric and electronic character compared to a chloro atom or larger functional groups, which would predictably lead to different binding affinities and target selectivities.
Modifications for ENT Interaction: In the context of purine nucleoside interactions with hENT1, the substituent at the C6 position is a major determinant of high-affinity binding. researchgate.net The archetypal inhibitor NBMPR features a large 4-nitrobenzylthio group at C6. SAR investigations of C2-substituted NBMPR analogs have shown that while small modifications at C2 (e.g., a fluoro group) can influence binding, this position is generally intolerant to increased steric bulk. researchgate.net This indicates that for potent ENT inhibition, a large C6 substituent is generally preferred, whereas the C2 position has more stringent steric constraints. researchgate.net
Quantum Chemical Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of purine derivatives, including this compound and its analogs.
Molecular Geometry Optimization
Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule. For purine derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry. nih.govresearchgate.net This process provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar purine structures have shown that the calculated molecular geometries are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.net
Vibrational Spectroscopy Analysis for Tautomerism and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for investigating the structural properties of molecules like this compound. When combined with quantum chemical calculations, it allows for a detailed analysis of the vibrational modes of the molecule. nih.gov
Electronic Structure and Reactivity Descriptors
The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. researchgate.net
Global reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, chemical potential, and electrophilicity, can be calculated to further understand the molecule's reactivity. researchgate.net These descriptors help in comparing the reactivity of different tautomers or related compounds. For example, in a study of a related purine derivative, the product of a reaction was found to be more reactive than the reactant, as indicated by its smaller HOMO-LUMO gap. researchgate.net Natural Bond Orbital (NBO) analysis is another computational technique used to study charge transfer and hyperconjugative interactions within the molecule, providing insights into its stability. researchgate.net
Transition State Theory Applications
Transition state theory (TST) is a fundamental concept in chemical kinetics used to understand reaction rates. wikipedia.org In the context of this compound and related compounds, computational methods can be used to locate the transition state structure for a particular reaction, such as tautomerization or enzymatic modification. researchgate.net
By optimizing the geometry of the reactant, product, and the transition state, researchers can calculate the activation energy of the reaction. researchgate.net For instance, in the study of the conversion of 1,3-dimethylisoguanine to 6-amino-1,3-dimethyl-1H-purin-2(3H)-one, the transition state was located using the Synchronous Transit-Guided Quasi-Newton (STQN) method. researchgate.net The presence of a single imaginary frequency in the vibrational analysis confirms that the located structure is indeed a transition state. researchgate.net From these calculations, the rate of reaction can be estimated, providing valuable information about the reaction mechanism. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are powerful computational tools for studying how molecules like this compound interact with biological macromolecules.
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govnih.gov This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov
In molecular docking studies, the ligand (e.g., a derivative of this compound) is placed in the binding site of the receptor, and its binding affinity is calculated based on various scoring functions. mdpi.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. nih.govacs.org For example, docking studies of various small molecules, including purine derivatives, have been performed to predict their binding affinity to targets like α-amylase and HIV reverse transcriptase. nih.govnih.gov The results of these studies, often presented as docking scores and binding energies, can help in identifying promising lead compounds for further development. nih.govmdpi.com
Computational and Spectroscopic Approaches in Research
Computational Studies
Molecular Dynamics (MD) simulations serve as a powerful computational microscope, offering atomic-level insights into the dynamic interactions between small molecules like 6-Methyl-1H-purin-2-amine and their biological targets. nih.govacs.org These simulations model the movement of atoms and molecules over time by integrating Newton's laws of motion, providing a detailed view of the conformational changes, stability, and binding mechanics of a compound-biomolecule complex. acs.org The process typically involves a force field (such as CHARMM, AMBER, or OPLS) to define the energy of the system and calculate the forces between atoms. nih.govacs.org By simulating these complexes in a virtual environment that mimics physiological conditions, researchers can predict binding affinities and elucidate the mechanisms of action that are often obscured in static experimental techniques. nih.gov
While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the public literature, a wealth of research on structurally similar purine (B94841) analogs, particularly as inhibitors of protein kinases, provides a clear framework for understanding its likely behavior. A primary target for many purine derivatives is Cyclin-Dependent Kinase 2 (CDK2), a protein essential for cell cycle regulation whose abnormal activity is linked to cancer progression. mdpi.comacs.org
Furthermore, simulations can reveal how different substituents on the purine core influence the binding mode. Studies on O6-cyclohexylmethylguanine derivatives, which are structurally related to this compound, have shown that substitutions at certain positions can cause the purine backbone to flip 180°, adopting a "reverse" binding mode to avoid steric clashes. acs.org This alternative orientation can be exploited to design new derivatives that form engineered interactions with other residues in the active site, such as Asp86 and Lys89. acs.org The stability of these interactions, particularly the number and duration of hydrogen bonds, is tracked throughout the simulation to assess the strength and durability of the binding. mdpi.com For example, a stable inhibitor might maintain two to three hydrogen bonds with the active site residues throughout the simulation period. mdpi.com
In other biological systems, derivatives like 1H-Purin-2-amine, 6-methoxy-N-methyl- have been studied in complex with bacterial enzymes such as E. coli Gyrase B. In silico analyses highlight specific interactions with residues like ASP 73 and GLY 77, demonstrating the versatility of the purine scaffold in targeting different biomolecules. mdpi.com
These computational findings are invaluable for structure-based drug design, allowing for the rational optimization of lead compounds to enhance potency and selectivity for their intended biological target.
Table 1: Summary of Molecular Simulation Findings for Purine Analogs and Their Biomolecular Targets
| Compound Class/Derivative | Biomolecule Target | Key Interacting Residues | Simulation Findings & Significance |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Leu83 | Formation of two essential hydrogen bonds with Leu83 in the active site, confirming a stable binding mode essential for inhibition. nih.gov |
| 6-N,6-N-dimethyl-9-(2-phenylethyl)purine-2,6-diamine | Cyclin-Dependent Kinase 2 (CDK2) | Not specified | Binding stabilizes the CDK2 structure with minimal conformational change; maintains 2-3 stable hydrogen bonds throughout the simulation. mdpi.com |
| 8-Substituted O6-Cyclohexylmethylguanines | Cyclin-Dependent Kinase 2 (CDK2) | Asp86, Lys89 | C-8 substitutions can induce a "reverse" binding mode, enabling engineered interactions with Asp86 and Lys89 to improve inhibitory activity. acs.org |
| 1H-Purin-2-amine, 6-methoxy-N-methyl- | E. coli Gyrase B | ASP 73, GLY 77 | Forms two hydrogen bonds, highlighting specific interactions critical for inhibiting enzyme function. mdpi.com |
Role in Biochemical Pathways and Cellular Processes
RNA Function and Modification Studies
Beyond its role in DNA, 6-Methyl-1H-purin-2-amine, in the form of N6-methyladenosine (m6A), is the most abundant and pervasive internal modification in eukaryotic messenger RNA (mRNA). thno.orgnih.gov This post-transcriptional modification plays a crucial role in regulating RNA metabolism and function. ontosight.aithno.org The m6A modification is dynamic and reversible, installed by "writer" enzymes (methyltransferases), removed by "eraser" enzymes (demethylases), and recognized by "reader" proteins that decode the methylation mark. nih.gov
The presence of m6A modification has been identified in various types of RNA, including:
transfer RNA (tRNA) researchgate.netthno.org
ribosomal RNA (rRNA) thno.org
messenger RNA (mRNA) thno.orgnih.gov
long non-coding RNA (lncRNA) nih.gov
small nuclear RNA (snRNA) nih.gov
In tRNA, methylated bases are primarily found in the "soluble" or "transfer" fraction, suggesting a specific role in protein synthesis. researchgate.net In mRNA, the m6A modification influences various aspects of RNA fate, including its stability, splicing, export from the nucleus, and translation into proteins. ontosight.aithno.org It is estimated that in higher eukaryotes, each mRNA molecule contains an average of 3-5 m6A sites. thno.org
Cellular Signaling Pathway Modulation
This compound and its derivatives can act as signaling molecules, influencing a variety of cellular processes, including cell growth and differentiation. ontosight.aismolecule.com As a purine (B94841) analog, it can interact with enzymes and receptors involved in purine signaling pathways. smolecule.comevitachem.com
Research has shown that certain derivatives of this compound can modulate cellular signaling. For instance, 6-methylmercaptopurine (B131649) riboside, a related compound, is a potent inhibitor of nerve growth factor (NGF)-activated protein kinase N (PKN). nih.gov By inhibiting PKN, this compound can block specific cellular responses to NGF, such as neurite regeneration. nih.gov This highlights the potential for derivatives of this compound to selectively modulate signaling pathways.
Purine Metabolism Research
This compound and its related compounds are valuable tools in the study of purine metabolism. ontosight.aismolecule.com Purines are fundamental components of nucleic acids and are essential for numerous biochemical pathways. scbt.com
In some bacteria, free 6-methylaminopurine can be catabolized to hypoxanthine. researchgate.net Studies in Escherichia coli have investigated the metabolism of 6-methylaminopurine, including its synthesis and demethylation. asm.org Additionally, derivatives like 2-Chloro-6(methylamino)purine have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid. biosynth.com Such compounds serve as leads for developing new inhibitors to study and potentially treat conditions related to purine metabolism. biosynth.com
Involvement in Microbial Biochemistry
This compound, also known as N6-methyladenine, is a significant component of the DNA of many bacterial species and their viruses (bacteriophages). researchgate.net Its presence is often part of restriction-modification (R-M) systems, which act as a defense mechanism for bacteria against foreign DNA. nih.gov In these systems, a methyltransferase modifies specific sites on the host's DNA, protecting it from cleavage by a corresponding restriction enzyme that targets unmethylated DNA. nih.gov
Beyond R-M systems, N6-methyladenine in bacteria, such as E. coli, acts as a signal for various cellular processes. nih.gov Methionine can serve as a precursor for 6-methylaminopurine in bacterial DNA. researchgate.net The amount of this methylated base can vary even among different strains of the same bacterial species. researchgate.net
Potential Research Applications and Future Perspectives
Exploration in Antimicrobial Research
The purine (B94841) scaffold is a significant area of interest in the discovery of new antimicrobial agents. nih.govresearchgate.net Purine derivatives are being explored for their potential to combat a variety of microbial threats. nih.govresearchgate.net Specifically, purine analogues that can bind to riboswitches—structured RNA domains that regulate gene expression in bacteria—are considered a promising new class of nonclassical antimicrobial agents. researchgate.netresearchgate.net
Derivatives of 6-substituted purines have demonstrated a range of biological activities, including antimicrobial properties. scielo.org.mx For instance, novel trisubstituted purine compounds coupled with amino acid derivatives have been synthesized and shown to possess moderate to good in vitro antimicrobial activity against various microorganisms. iosrphr.org Furthermore, some new 6-substituted purine derivatives have exhibited notable antibacterial activity, with certain compounds showing efficacy comparable to standard antibiotics against drug-resistant bacteria like MRSA. nih.govresearchgate.net The ongoing synthesis and evaluation of such compounds aim to identify new heterocyclic molecules with enhanced biological activities. scielo.org.mx
Investigations in Antifungal Research
The development of new antifungal agents is a critical area of research due to the rise of deadly fungal infections. nih.govscienceopen.comacs.org Purine analogues have emerged as a promising class of compounds with potential antifungal activity. researchgate.netresearchgate.net
A series of 6-substituted purines were synthesized from 2-amino-6-chloropurine (B14584), and several of the new derivatives were found to be active against fungal strains such as Aspergillus niger and Candida tropicalis. scielo.org.mx Some of these compounds displayed good activity against all three tested fungal strains, and in some cases, the activity was comparable to or better than the standard antifungal drug fluconazole. scielo.org.mx
One specific strategy involves targeting fungal inositol (B14025) polyphosphate kinases, which are crucial for fungal virulence. nih.govscienceopen.comacs.org A purine analogue, DT-23, has been shown to potently inhibit these kinases in the pathogen Cryptococcus neoformans. nih.govscienceopen.comacs.org This compound not only inhibits fungal growth on its own but also acts synergistically with existing antifungal drugs like Amphotericin B. nih.govscienceopen.comacs.org This research establishes a pharmacological link between inhibiting inositol polyphosphate kinase activity and antifungal effects, providing a foundation for developing a new class of antifungal drugs. nih.govscienceopen.comacs.org
Studies in Antiviral Research
Purine derivatives are a significant class of compounds extensively investigated for their antiviral properties against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza. nih.govresearchgate.net The increased demand for purine nucleotides in virus-infected cells for viral DNA or RNA synthesis makes enzymes in the purine biosynthesis pathway, like inosine (B1671953) monophosphate dehydrogenase (IMPDH), key targets for antiviral chemotherapy. researchgate.net
Notably, 6-O-Methyl-guanine has been evaluated for its antiviral activity. It has shown activity against Human Herpesvirus 6B (HHV-6B) in infected human Molt3 cells, assessed by the reduction in viral DNA. medchemexpress.com It has also been tested against HSV-1 in human HFF cells, where its effect was measured by the reduction in the cytopathic effect. medchemexpress.com
Furthermore, phosphonylmethoxyalkyl derivatives of purines, including guanine (B1146940) derivatives, have demonstrated efficacy against a broad spectrum of DNA viruses. nih.gov For instance, (S)-HPMPA, a purine derivative, has proven effective in treating HSV-1 and vaccinia virus infections in animal models. nih.gov Similarly, tricyclic analogues of acyclovir (B1169) and ganciclovir, which are themselves purine derivatives, have been synthesized. One such 6-methyl-substituted derivative showed marked activity against HSV-1, HSV-2, varicella-zoster virus, and cytomegalovirus. nih.govresearchgate.net
Contributions to Anticancer Research
Purine derivatives are a cornerstone in the development of anticancer agents, with many clinically used drugs belonging to this class. mdpi.commdpi.com The compound 6-Methyl-1H-purin-2-amine, also known as O6-methylguanine, is intrinsically linked to cancer research, primarily through the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). jcancer.orgfrontiersin.orgnih.govfrontiersin.org
The MGMT protein repairs DNA damage by removing alkyl groups from the O6 position of guanine, a lesion that can be induced by alkylating chemotherapeutic agents like temozolomide. frontiersin.orgoup.com This repair activity, while protecting normal cells from mutagenesis, can also confer resistance to these anticancer drugs in tumor cells. frontiersin.orgfrontiersin.org The expression level of MGMT is a critical factor in the response of cancer cells to alkylating chemotherapy. frontiersin.orgfrontiersin.org
Epigenetic silencing of the MGMT gene, often through promoter hypermethylation, leads to decreased or lost expression of the MGMT protein. aacrjournals.orggulhanemedj.org This inactivation of MGMT is a common event in several types of human cancers, including gliomas, colorectal carcinomas, and non-small cell lung carcinomas. aacrjournals.org Tumors with a methylated MGMT promoter are more sensitive to alkylating agents, and this status is a significant prognostic marker, particularly in glioblastoma patients, where it correlates with longer survival when treated with temozolomide. gulhanemedj.orgimrpress.comimrpress.com
The synthesis of various substituted purine derivatives is an active area of research to develop new compounds with cytotoxic activity against cancer cells. nih.govresearchgate.net For example, 2,6,9-trisubstituted purine derivatives have been designed and synthesized, with some showing significant cytotoxicity against various cancer cell lines. imtm.cz Studies have shown that specific substitutions on the purine ring can enhance anticancer activity, with some compounds exhibiting greater potency than existing drugs like cisplatin. nih.govimtm.cz The mechanism of action for some of these promising compounds involves inducing apoptosis and causing cell cycle arrest. imtm.cz
Research Findings on this compound Derivatives in Anticancer Studies
| Derivative Type | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 2,6-dipropynylthio-7-methylpurine | Glioblastoma SNB-19, Melanoma C-32, Adenocarcinoma MDA-MB-231 | Selective and potent anticancer activity. | nih.gov |
| 2-chloro-6,8-dipropynylthio-7-methylpurine | Glioblastoma SNB-19, Melanoma C-32, Adenocarcinoma MDA-MB-231 | Selective and potent anticancer activity. | nih.gov |
| 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine | Glioblastoma SNB-19, Melanoma C-32, Adenocarcinoma MDA-MB-231 | Selective and potent anticancer activity. | nih.gov |
| 2,6,9-trisubstituted purine (Compound 7h) | NCI-H460, HL-60 | Higher potency than cisplatin, induced apoptosis and S-phase cell cycle arrest. | imtm.cz |
| N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives | 4T1, COLO201, SNU-1, HepG2 | High cytotoxic activity, identified as a blocker of DNA biosynthesis. | mdpi.com |
Development as Biochemical Probes
O6-methylguanine and its derivatives are crucial tools in the study of DNA repair mechanisms, particularly the function of the O6-methylguanine-DNA methyltransferase (MGMT) protein. nih.govmdpi.com The "suicide" mechanism of MGMT, where the protein is irreversibly inactivated upon transferring the alkyl group from guanine, makes the study of its regulation and activity essential for understanding cellular resistance to certain carcinogens and chemotherapeutic agents. mdpi.compnas.org
Synthetic analogues of O6-methylguanine, such as O6-benzylguanine (O6-BG) and O6-(4-bromothenyl) guanine (O6-BTG), have been developed as specific inhibitors of MGMT. nih.govimrpress.com These molecules act as substrates for MGMT, and by binding to the active site, they deplete the cell's MGMT activity. nih.govnih.gov This depletion sensitizes tumor cells to alkylating drugs, and these inhibitors have been investigated in clinical trials to enhance the efficacy of chemotherapy. nih.gov
Furthermore, the development of methods to map the genomic locations of O6-methylguanine adducts, such as O6-MeG-seq, provides a high-resolution view of where these lesions form and how they are repaired. oup.com This allows researchers to study the influence of sequence context, chromatin structure, and gene expression on DNA damage and repair, offering deeper insights into the mechanisms of drug action and resistance. oup.com These tools and compounds are invaluable for probing the complex interplay between DNA damage, repair pathways, and cellular outcomes like apoptosis and mutagenesis.
Emerging Research Frontiers in Purine Chemistry and Biology
The field of purine chemistry continues to be a vibrant area of research, with ongoing efforts to synthesize novel derivatives and explore their therapeutic potential. nih.govresearchgate.net The versatility of the purine scaffold allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. mdpi.comresearchgate.net
A key emerging frontier is the development of hybrid molecules that combine the purine core with other pharmacologically active moieties. mdpi.com This approach aims to create multifunctional drugs that can target multiple pathways involved in a disease, potentially leading to enhanced efficacy and reduced drug resistance.
In the context of O6-methylguanine and the MGMT repair system, research is expanding to understand its crosstalk with other DNA repair pathways, such as mismatch repair (MMR) and base excision repair (BER). frontiersin.orgmdpi.com Understanding these interactions is crucial, as resistance to alkylating agents can arise independently of MGMT status through alterations in these other pathways. frontiersin.org
Furthermore, there is growing interest in developing strategies to overcome MGMT-mediated resistance beyond direct inhibition. frontiersin.org This includes the use of RNA interference techniques to silence the MGMT gene and the exploration of genetically engineered oncolytic viruses. frontiersin.orgfrontiersin.org The combination of MGMT inhibitors or modulators with other targeted therapies, such as PARP inhibitors, is also a promising avenue of investigation, although the precise mechanisms of their synergistic effects are still being elucidated. frontiersin.org
The continued exploration of the structure-activity relationships of purine derivatives, coupled with advancements in analytical techniques and a deeper understanding of their biological targets, will undoubtedly pave the way for the next generation of purine-based therapeutics. nih.govresearchgate.netki.se
Q & A
Q. What are the common synthetic routes for preparing 6-Methyl-1H-purin-2-amine, and how can purity be optimized?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted purines are often synthesized by reacting 6-chloropurine derivatives with methylamine under controlled conditions. Purity optimization involves techniques like column chromatography (e.g., silica gel with methanol/dichloromethane gradients) and recrystallization from ethanol-water mixtures. Analytical HPLC with UV detection at 254 nm is recommended for purity assessment, ensuring ≥95% purity for research use .
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation requires a combination of spectroscopic methods:
- NMR : and NMR can verify the methyl group at position 6 and the amine at position 2. A singlet in NMR (~δ 2.5 ppm) confirms the methyl group, while NH protons may appear as broad signals (~δ 6.8 ppm) .
- Mass Spectrometry : ESI-MS or HRMS should show a molecular ion peak at m/z 149.07 (CHN) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance) .
Q. What are the primary biological targets or assays for studying this compound’s activity?
This compound is often screened for kinase inhibition (e.g., CDK2) due to structural similarity to purine-based inhibitors. Standard assays include:
- Enzyme Inhibition Assays : Measure IC using ATP-competitive binding assays with recombinant kinases.
- Cellular Proliferation Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects via MTT or Alamar Blue assays .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the tautomeric or protonation states of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for determining tautomeric forms. For example, the N9-H tautomer (1H configuration) can be confirmed via hydrogen bonding patterns in the crystal lattice. SHELX programs are widely used for structure refinement, with residual factors (R < 0.05) ensuring accuracy. Comparative analysis with derivatives (e.g., 6-chloro-7H-purin-2-amine) can highlight electronic effects on tautomer stability .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies for substitution at position 6. Solvent effects (e.g., DMSO, ethanol) are incorporated via the Polarizable Continuum Model (PCM). Molecular electrostatic potential (MEP) maps reveal electron-deficient regions, guiding predictions of regioselectivity .
Q. How should researchers address contradictions in bioactivity data across different studies (e.g., varying IC50_{50}50 values)?
Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or compound stability. A systematic approach includes:
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Prodrug Design : Introduce phosphate or acetyl groups at N9 to enhance water solubility.
- Co-solvents : Use PEG-400 or cyclodextrin complexes for parenteral administration.
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models via LC-MS/MS .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
